4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester
Description
4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinacol ester is a diboronic acid derivative featuring a hydrazine-1,2-diylbis(oxomethylene) linker between two phenyl rings, each functionalized with a pinacol boronic ester group. The hydrazine linker introduces flexibility and hydrogen-bonding capabilities, distinguishing it from rigid aromatic or aliphatic linkers in analogous compounds.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34B2N2O6/c1-23(2)24(3,4)34-27(33-23)19-13-9-17(10-14-19)21(31)29-30-22(32)18-11-15-20(16-12-18)28-35-25(5,6)26(7,8)36-28/h9-16H,1-8H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYFROIIJLYPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34B2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201102372 | |
| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201102372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-52-0 | |
| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201102372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process The initial step involves the reaction of phenylboronic acid with hydrazine hydrate under controlled conditions to form the hydrazine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a borate ester.
Reduction: Reduction reactions may involve the conversion of the hydrazine group to an amine.
Substitution: Substitution reactions can occur at the boronic acid sites, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Borate esters
Reduction: Amines
Substitution: Various boronic acid derivatives
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boronic acid groups facilitate various reactions, including:
- Suzuki Coupling Reactions : This compound can participate in Suzuki cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
- Formation of Boronate Esters : It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis .
Materials Science
In materials science, the compound is utilized for:
- Synthesis of Covalent Organic Frameworks (COFs) : The unique structure of this diboronic acid allows it to be incorporated into COFs, which are porous materials with applications in gas storage and separation.
- Polymer Chemistry : It can act as a cross-linking agent in the preparation of polymeric materials with enhanced mechanical properties and thermal stability .
Medicinal Chemistry
The potential medicinal applications include:
- Drug Development : The hydrazine component may offer bioactivity relevant to drug design. Compounds with similar structures have been investigated for their anticancer properties and ability to inhibit specific enzymes .
- Diagnostic Agents : Boronic acids are often used in the development of diagnostic agents due to their ability to selectively bind to diols, making them suitable for biosensor applications .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of using 4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized for yield and selectivity, showcasing the compound's utility in producing complex organic molecules.
Case Study 2: Development of Covalent Organic Frameworks
Research focused on incorporating this diboronic acid into COFs revealed that it significantly enhances the material's porosity and stability. The resulting frameworks exhibited promising characteristics for gas adsorption applications.
Case Study 3: Anticancer Activity Assessment
In vitro studies evaluated the anticancer properties of derivatives synthesized from this compound. Results indicated that certain derivatives showed significant inhibitory effects on cancer cell lines, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, the boronic acid group may form reversible covalent bonds with biological targets, influencing biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)]diboronic acid (CAS 1054451-31-8)
- Molecular Formula : C26H22B2O4
- Molar Mass : 420.07 g/mol
- Structure : Features a rigid diphenylethene core linking two phenylboronic acid groups.
- Key Differences: The diphenylethene linker is aromatic and planar, reducing conformational flexibility compared to the hydrazine-based linker in the target compound.
4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester (CAS 1003309-09-8)
- Molecular Formula: C16H22BNO3
- Molar Mass : 287.16 g/mol
- Structure: A mono-boronic acid pinacol ester with a pyrrolidinone substituent.
- Key Differences: Single boronic ester group vs. the target compound’s diboronic system, limiting its utility in dual cross-coupling reactions.
4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol)
- Molecular Formula: Not explicitly provided (M.W. 302.33 g/mol).
- Structure : Piperazine linker connecting two benzene diol groups.
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Properties of Target Compound and Analogs
Biological Activity
4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester is a complex organoboron compound with significant potential in biological applications. This compound features a unique structure that allows it to interact with various biological systems, particularly in the context of enzyme inhibition and sensor development.
- Molecular Formula : C26H34B2N2O6
- Molecular Weight : 482.25 g/mol
- Purity : ≥ 98%
- CAS Number : 2096338-52-0
The biological activity of this compound primarily stems from its boronic acid moieties, which are known to form reversible covalent bonds with diols and other biomolecules. This property is particularly useful in the development of enzyme inhibitors and biosensors.
Enzyme Inhibition
Research has indicated that boronic acids can act as inhibitors for various enzymes, including proteases and glycosidases. The specific compound has shown promise in selectively inhibiting certain enzymes involved in metabolic pathways.
- Case Study: Inhibition of Glycosidases
- Electrochemical Sensor Development
Synthesis and Characterization
The synthesis of 4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester involves several steps that typically include the reaction of boronic acids with hydrazine derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and purifying this compound?
- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or condensation reactions using hydrazine derivatives and boronic ester precursors. Key considerations include moisture-free conditions (due to boronic ester sensitivity) and stoichiometric control to avoid dimerization. Purification often requires column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients), followed by recrystallization for crystallinity verification. Characterization via and NMR can confirm boronic ester formation, while mass spectrometry (HRMS) validates molecular weight .
Q. Which spectroscopic techniques are optimal for structural confirmation?
- Methodology :
- NMR Spectroscopy : NMR identifies aromatic protons and hydrazine linker protons (δ 6.5–8.5 ppm). NMR detects boronic ester peaks (δ 25–35 ppm).
- FT-IR : Confirms C=O stretching (~1680 cm) from the oxomethylene group and B-O bonds (~1350 cm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular ion consistency with theoretical mass.
- X-ray Crystallography : Resolves steric effects of pinacol esters and hydrazine geometry .
Advanced Research Questions
Q. How does the hydrazine linker impact reactivity in cross-coupling reactions compared to single boronic esters?
- Methodology : The hydrazine group introduces dual reactivity:
- Cooperative Effects : Enhances metal coordination in Suzuki-Miyaura reactions, potentially lowering catalytic loads.
- Steric Hindrance : The pinacol ester groups may reduce coupling efficiency; computational modeling (DFT) can predict transition-state barriers.
- Comparative Studies : Perform kinetic studies with mono-boronic esters (e.g., phenylboronic acid pinacol ester) under identical conditions to quantify rate differences .
Q. What strategies mitigate steric hindrance when incorporating this compound into metal-organic frameworks (MOFs)?
- Methodology :
- Linker Design : Use shorter spacers or flexible substituents to offset pinacol ester bulk.
- Post-Synthetic Modification : Introduce functional groups after MOF assembly to avoid steric clashes.
- Computational Screening : Simulate ligand-metal interactions using tools like Materials Studio to optimize linker geometry .
Q. How can researchers resolve contradictions between experimental yields and computational predictions in cross-coupling reactions?
- Methodology :
- Side-Reaction Analysis : Use LC-MS or NMR (if fluorinated substrates) to detect byproducts.
- Catalyst Optimization : Screen palladium/ligand combinations (e.g., SPhos vs. XPhos) to address inefficiencies.
- In Situ Monitoring : Employ ReactIR to track intermediate formation and identify rate-limiting steps .
Data Analysis and Theoretical Frameworks
Q. What theoretical models explain the compound’s electronic properties in optoelectronic applications?
- Methodology :
- DFT Calculations : Model HOMO-LUMO gaps to predict charge transport behavior. Compare with UV-Vis and fluorescence spectra.
- Solid-State NMR : Probe π-π stacking interactions in thin films for organic electronics.
- Electrochemical Studies : Cyclic voltammetry reveals redox potentials linked to device performance .
Q. How should researchers design experiments to study hydrolytic stability of the pinacol ester group?
- Methodology :
- Kinetic Studies : Monitor ester hydrolysis (pH 2–12) via NMR or conductivity measurements.
- Protection Strategies : Compare stability with alternative esters (e.g., neopentyl glycol) under accelerated aging conditions.
- Molecular Dynamics : Simulate water diffusion into crystalline vs. amorphous phases .
Experimental Design and Validation
Q. What controls are essential when evaluating this compound’s role in catalytic systems?
- Methodology :
- Blank Reactions : Exclude catalysts to confirm boronic ester reactivity.
- Isotopic Labeling : Use -labeled substrates to trace reaction pathways.
- Turnover Frequency (TOF) : Quantify catalytic efficiency relative to ligand-free systems .
Q. How can researchers validate the compound’s purity for quantitative applications?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
